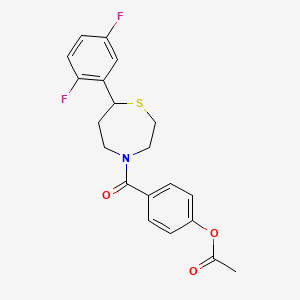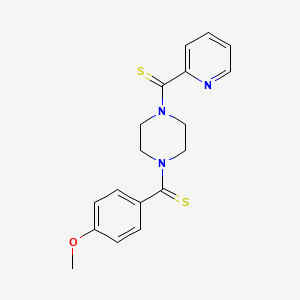
(4-Methoxyphenyl)(4-(pyridine-2-carbonothioyl)piperazin-1-yl)methanethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a chemical compound includes its IUPAC name, molecular formula, molecular weight, and structural formula. It may also include its appearance (solid, liquid, gas, color, etc.) and its role or use in the scientific, medical, or industrial fields.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product. The process is often optimized to increase yield and reduce by-products.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule and the lengths, types, and angles of chemical bonds.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions. The compound’s reactivity with various reagents and its stability under different conditions are also studied.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (melting point, boiling point, solubility, etc.) and chemical properties (acidity, basicity, reactivity, etc.).Applications De Recherche Scientifique
Piperazinyl Glutamate Pyridines as Potent P2Y12 Antagonists
A study by Parlow et al. (2010) in "Journal of Medicinal Chemistry" explored the use of a piperazinyl glutamate pyridine as a P2Y12 antagonist. This compound showed excellent inhibition of platelet aggregation, suggesting its potential in treating conditions related to platelet aggregation (Parlow et al., 2010).
Synthesis and Antimicrobial Activity
Patel et al. (2011) in "Medicinal Chemistry Research" synthesized new pyridine derivatives with antimicrobial activity. These compounds exhibited variable and modest activity against bacteria and fungi, indicating their potential in antimicrobial applications (Patel, Agravat, & Shaikh, 2011).
Antivertigo Agents
Shiozawa et al. (1984) in "Chemical & Pharmaceutical Bulletin" studied a series of 2-(2-aminoethyl) pyridines for their antivertigo action. The study explored the structure-activity relationships between various amine moieties and their antivertigo activities (Shiozawa et al., 1984).
Antiarrhythmic and Antihypertensive Effects
Malawska et al. (2002) in "European Journal of Medicinal Chemistry" synthesized pyrrolidin-2-one and pyrrolidine derivatives and tested them for antiarrhythmic and antihypertensive effects. Several compounds showed strong activities, indicating their potential in cardiovascular disease treatments (Malawska et al., 2002).
Synthesis and Characterization of Pyridine Derivatives
A study by Feng (2011) in the "Journal of Chongqing University" focused on the synthesis of novel pyridine derivatives, providing insights into their potential chemical applications (Feng, 2011).
Discovery of Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors
Romero et al. (1994) in "Journal of Medicinal Chemistry" discovered a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors. Their research provided significant insights into the treatment of HIV-1 (Romero et al., 1994).
Radiolabeled Antagonists for 5-HT1A Receptors Study
Plenevaux et al. (2000) in "Nuclear Medicine and Biology" reported on the use of radiolabeled antagonists for studying 5-HT1A receptors, contributing to the understanding of serotonergic neurotransmission (Plenevaux et al., 2000).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding the precautions needed to handle the compound safely and the procedures for its disposal.
Orientations Futures
This involves predicting or proposing future research directions based on the current understanding of the compound. It could include potential applications, modifications to improve its properties, or further studies to understand its properties or behavior better.
Propriétés
IUPAC Name |
(4-methoxyphenyl)-[4-(pyridine-2-carbothioyl)piperazin-1-yl]methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS2/c1-22-15-7-5-14(6-8-15)17(23)20-10-12-21(13-11-20)18(24)16-4-2-3-9-19-16/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEPBQNQEDPNOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxyphenyl)(4-(pyridine-2-carbonothioyl)piperazin-1-yl)methanethione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(cyanomethyl)-1-methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B2809972.png)
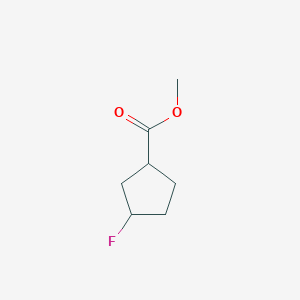
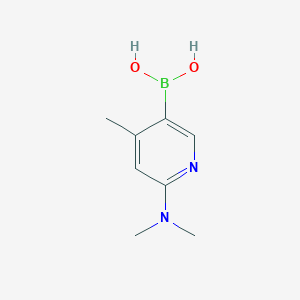
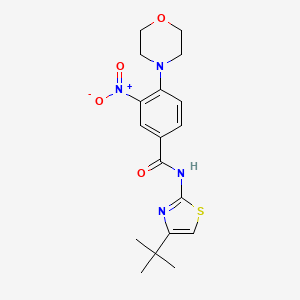
![2-(4-Ethylpiperazin-1-yl)-6-fluorobenzo[d]thiazole hydrochloride](/img/structure/B2809979.png)
![N-(3,4,5-trimethoxybenzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2809981.png)
![N-(1-methoxypropan-2-yl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2809982.png)
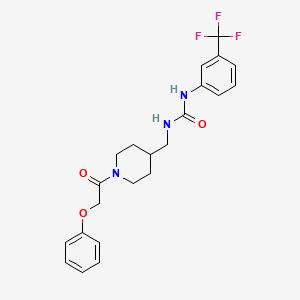
![N-cyclopentyl-3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2809989.png)
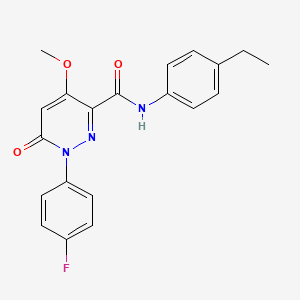
![4-(Diethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2809991.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2809992.png)
![ethyl 2-[[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate](/img/structure/B2809993.png)
